7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one
CAS No.: 164716-95-4
Cat. No.: VC8080249
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164716-95-4 |
|---|---|
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one |
| Standard InChI | InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3 |
| Standard InChI Key | MUTKXJPAGVDIFD-UHFFFAOYSA-N |
| SMILES | CC1(C2CC=CC2C1=O)C |
| Canonical SMILES | CC1(C2CC=CC2C1=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one consists of a bicyclo[3.2.0]heptane system, where the bicyclic framework comprises a three-membered ring fused to a four-membered ring. The ketone group at position 6 and the double bond between positions 3 and 4 create an α,β-unsaturated carbonyl system, which influences its electronic and reactivity profiles. The two methyl groups at position 7 introduce steric hindrance, affecting conformational dynamics .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₄O | |
| Molecular weight | 150.22 g/mol | |
| XLogP3 | 2.1 | |
| Hydrogen bond acceptors | 1 | |
| Rotatable bonds | 0 | |
| Topological polar surface | 17.1 Ų |
Spectroscopic Signatures
The compound’s IR spectrum reveals a strong carbonyl stretch at ~1,765 cm⁻¹, consistent with the enone system . NMR data (¹H and ¹³C) further corroborate the structure:
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¹H NMR (CDCl₃): δ 4.47 (br s, 1H, H-3), 3.61 (ddd, 1H, H-5), 2.55 (ddd, 1H, H-1), and two singlets at δ 1.29 and 1.17 (6H, 2×CH₃) .
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¹³C NMR (CDCl₃): δ 209.5 (C=O), 134.2 (C-3), 126.8 (C-4), and 27.1/22.4 (CH₃ groups) .
Synthesis and Enantioselective Resolution
Chemical Synthesis
The racemic form of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one is synthesized via Diels-Alder cycloaddition of 2-methylfuran with dimethylacetylenedicarboxylate, followed by decarboxylation and methylation . Key steps include:
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Cycloaddition: Formation of the bicyclic skeleton under thermal conditions.
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Decarboxylation: Removal of ester groups using acidic conditions.
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Methylation: Introduction of methyl groups via Grignard reagents.
Biocatalytic Resolution
The fungus Mortierella ramanniana selectively reduces the ketone to produce enantiomerically enriched alcohols. In one study, incubation with the fungus yielded (6S)-endo-alcohol with 89% enantiomeric excess (ee), while the remaining ketone retained 72% ee . This substrate-specific reduction highlights the enzyme’s utility in asymmetric synthesis.
Table 2: Enzymatic Reduction Outcomes
| Enzyme | Product | ee (%) | Yield (%) |
|---|---|---|---|
| Mortierella ramanniana | (6S)-endo-alcohol | 89 | 45 |
| 3α,20β-Hydroxysteroid dehydrogenase | (6R)-exo-alcohol | 78 | 38 |
Photochemical and Thermal Reactivity
Photolysis Pathways
UV irradiation of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one in aprotic solvents induces Norrish Type I cleavage, generating a diradical intermediate that rearranges into lactones or acetals. For example:
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In benzene: 65% yield of γ-lactone (4) via ketene intermediacy .
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In methanol: 42% yield of methyl acetal (3) through trapping by the solvent .
Thermal Rearrangements
Heating the compound above 150°C promotes retro-Diels-Alder reactions, yielding cyclopentadiene and dimethylcyclopentenone derivatives. These products serve as dienes in subsequent cycloadditions, enabling iterative synthesis of polycyclic systems .
Applications in Natural Product Synthesis
Eldanolide Synthesis
The lactone derivative of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one is a key intermediate in the synthesis of (+)-eldanolide, a pheromone of the African sugarcane borer. Photochemical ring expansion of the lactone provides the γ,δ-unsaturated ester required for the final coupling step .
Chiral Auxiliaries
Enantiopure forms of the compound are employed as chiral templates for prostaglandin and steroid synthesis. The rigid bicyclic framework directs stereoselective alkylation and epoxidation reactions .
Computational and Experimental Insights
Conformational Analysis
DFT calculations reveal that the boat conformation of the four-membered ring minimizes steric clashes between the methyl groups and the enone system. This conformation also stabilizes the transition state during enzymatic reductions .
Solvent Effects
Polar solvents (e.g., DMSO) increase the compound’s reactivity in Michael additions due to enhanced enolate stabilization. In contrast, nonpolar solvents favor sigmatropic shifts during thermolysis .
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